N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tetrazole moiety can be introduced through the reaction of an appropriate nitrile with sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the indole ring can yield quinoline derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is not well understood. it is likely to interact with various molecular targets and pathways due to its complex structure. For example, the indole moiety may interact with serotonin receptors, while the tetrazole moiety may interact with enzymes involved in nitrogen metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound features a similar tetrazole moiety but lacks the indole ring.
Indole-3-acetic acid: This compound features an indole ring but lacks the tetrazole moiety.
Uniqueness
N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties in its structure. This combination of functional groups gives it a unique set of chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C21H22N6O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N6O/c1-14(2)13-26-12-11-18-19(5-4-6-20(18)26)22-21(28)16-7-9-17(10-8-16)27-15(3)23-24-25-27/h4-12,14H,13H2,1-3H3,(H,22,28) |
InChI Key |
AZDVAVLRHUHQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CC(C)C |
Origin of Product |
United States |
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